![molecular formula C27H36O2 B12594218 2,2'-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) CAS No. 647859-54-9](/img/structure/B12594218.png)
2,2'-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) is a chemical compound known for its unique structure and properties This compound is characterized by the presence of two phenolic groups connected through a methylene bridge to a cyclohexene ring substituted with ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) typically involves the condensation of 2,4-diethylcyclohex-3-en-1-one with 4,6-dimethylphenol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or ethanol. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated phenols and other substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its stabilizing properties.
Wirkmechanismus
The mechanism of action of 2,2’-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) involves its interaction with various molecular targets and pathways. The phenolic groups can donate hydrogen atoms, acting as antioxidants and scavenging free radicals. This compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[(2,4-Dimethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)
- 2,2’-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)
Uniqueness
2,2’-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
647859-54-9 |
|---|---|
Molekularformel |
C27H36O2 |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
2-[(2,4-diethylcyclohex-3-en-1-yl)-(2-hydroxy-3,5-dimethylphenyl)methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C27H36O2/c1-7-20-9-10-22(21(8-2)15-20)25(23-13-16(3)11-18(5)26(23)28)24-14-17(4)12-19(6)27(24)29/h11-15,21-22,25,28-29H,7-10H2,1-6H3 |
InChI-Schlüssel |
ZATREDDRESZBCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C=C(CCC1C(C2=CC(=CC(=C2O)C)C)C3=CC(=CC(=C3O)C)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12594139.png)
![Benzamide, 3,5-diamino-N-(8-oxobicyclo[4.2.0]octa-1,3,5-trien-3-yl)-](/img/structure/B12594152.png)
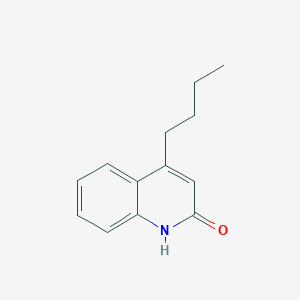
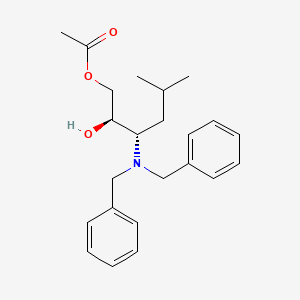
![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12594162.png)
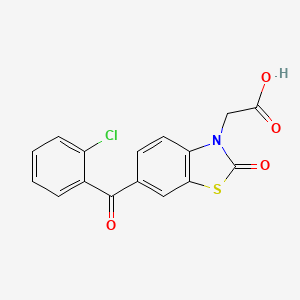
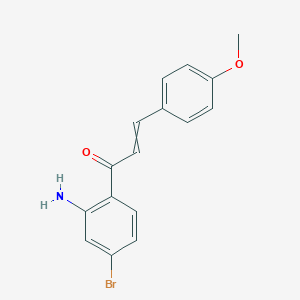
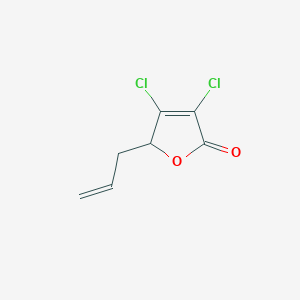
![1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)-](/img/structure/B12594203.png)
![5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione](/img/structure/B12594209.png)
![Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate](/img/structure/B12594211.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide](/img/structure/B12594222.png)
![1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride](/img/structure/B12594226.png)
![N~1~,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide)](/img/structure/B12594230.png)
